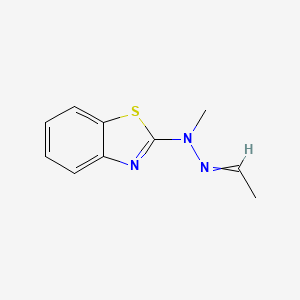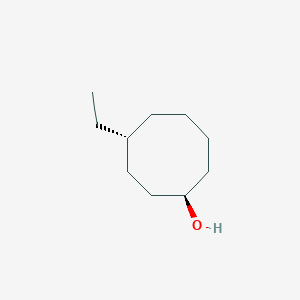
(1R,4R)-4-ethylcyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-ethylcyclooctan-1-ol is a chiral alcohol with a unique structure characterized by an eight-membered cyclooctane ring with an ethyl group and a hydroxyl group attached to specific carbon atoms The compound’s stereochemistry is denoted by the (1R,4R) configuration, indicating the spatial arrangement of its substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-ethylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of (1R,4R)-4-ethylcyclooctanone using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. In this method, the corresponding ketone or aldehyde is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon or platinum oxide. The reaction is conducted under elevated pressure and temperature to achieve efficient conversion to the alcohol. This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-4-ethylcyclooctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: (1R,4R)-4-ethylcyclooctanone or (1R,4R)-4-ethylcyclooctanal.
Reduction: (1R,4R)-4-ethylcyclooctane.
Substitution: (1R,4R)-4-ethylcyclooctyl chloride or bromide.
Aplicaciones Científicas De Investigación
(1R,4R)-4-ethylcyclooctan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavors due to its distinct structural properties.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-ethylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and selectivity in various chemical and biological processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4S)-4-ethylcyclooctan-1-ol
- (1S,4R)-4-ethylcyclooctan-1-ol
- (1S,4S)-4-ethylcyclooctan-1-ol
Uniqueness
(1R,4R)-4-ethylcyclooctan-1-ol is unique due to its specific (1R,4R) stereochemistry, which imparts distinct physical and chemical properties. Compared to its stereoisomers, this compound may exhibit different reactivity, solubility, and biological activity. The presence of both an ethyl group and a hydroxyl group on the cyclooctane ring further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(1R,4R)-4-ethylcyclooctan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(11)8-7-9/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
RWTSMTHEAHXRCJ-NXEZZACHSA-N |
SMILES isomérico |
CC[C@@H]1CCCC[C@H](CC1)O |
SMILES canónico |
CCC1CCCCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
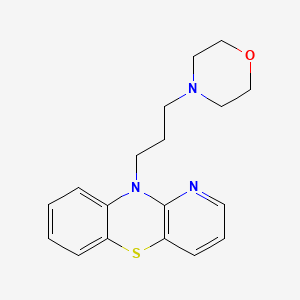
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
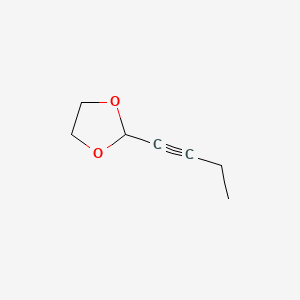
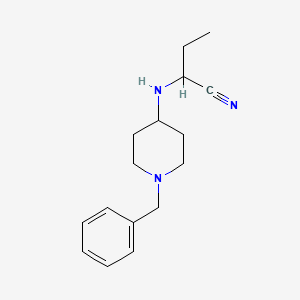
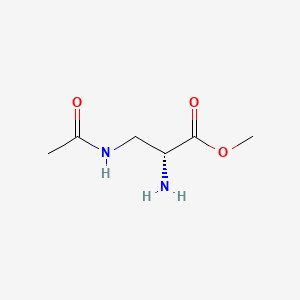
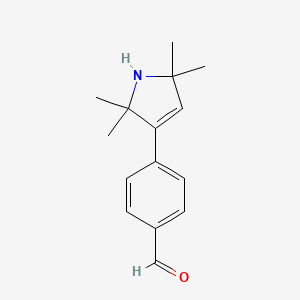
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)



